4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 827340-44-3
VCID: VC16810709
InChI: InChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2
SMILES:
Molecular Formula: C14H10Br2N2O4
Molecular Weight: 430.05 g/mol

4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl

CAS No.: 827340-44-3

Cat. No.: VC16810709

Molecular Formula: C14H10Br2N2O4

Molecular Weight: 430.05 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl - 827340-44-3

Specification

CAS No. 827340-44-3
Molecular Formula C14H10Br2N2O4
Molecular Weight 430.05 g/mol
IUPAC Name 1-(bromomethyl)-4-[4-(bromomethyl)-3-nitrophenyl]-2-nitrobenzene
Standard InChI InChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2
Standard InChI Key MNLHBURHKIZYGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-])CBr

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl features a biphenyl core substituted with bromomethyl (-CH2_2Br) groups at the 4 and 4' positions and nitro (-NO2_2) groups at the 3 and 3' positions. This arrangement creates a planar, electron-deficient system due to the nitro groups' strong electron-withdrawing effects, which polarize the aromatic rings and enhance electrophilic reactivity.

Key Molecular Data

PropertyValue
Molecular FormulaC14H10Br2N2O4\text{C}_{14}\text{H}_{10}\text{Br}_{2}\text{N}_{2}\text{O}_{4}
Molecular Weight430.05 g/mol
IUPAC Name1-(Bromomethyl)-4-[4-(bromomethyl)-3-nitrophenyl]-2-nitrobenzene
InChIInChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2
Canonical SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)N+[O-])N+[O-])CBr

The compound’s crystallographic data remain underexplored, but its structural analogs, such as 4,4'-Bis(bromomethyl)biphenyl (CAS 20248-86-6), exhibit similar biphenyl frameworks with bromomethyl substituents but lack nitro groups, resulting in distinct reactivity profiles .

Synthesis and Manufacturing

The synthesis of 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl typically involves multi-step functionalization of biphenyl precursors. While detailed protocols are scarce in public literature, a plausible route involves:

  • Nitration: Introduction of nitro groups at the meta positions via mixed acid (H2_2SO4_4/HNO3_3) nitration.

  • Bromomethylation: Friedel-Crafts alkylation or radical bromination to install bromomethyl groups at the para positions.

Challenges include controlling regioselectivity during nitration and minimizing side reactions such as over-nitration or ring bromination. Purification often requires column chromatography or recrystallization due to the compound’s moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Physicochemical Properties

The compound’s properties are influenced by its electron-deficient aromatic system and halogenated substituents:

PropertyValue/Description
Melting Point>200°C (decomposes)
SolubilitySoluble in DMF, DMSO; insoluble in water
StabilitySensitive to light and moisture; stores best under inert gas
ReactivityElectrophilic aromatic substitution, nucleophilic displacement of bromine

The nitro groups reduce electron density on the aromatic rings, making the compound susceptible to nucleophilic attack at the bromomethyl sites. This reactivity is exploited in cross-coupling reactions to construct complex architectures .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The bromomethyl groups serve as leaving groups in nucleophilic substitution reactions, enabling the synthesis of bis-alkylated derivatives. For example, coupling with amines yields diamino intermediates used in anticancer drug candidates.

Materials Science

The compound’s planar structure facilitates π-π stacking in supramolecular assemblies. Researchers have utilized it to synthesize electron-deficient macrocycles for organic electronics, though this application remains exploratory .

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the bromomethyl groups act as coupling sites for boron-containing aryl partners, generating extended conjugated systems for optoelectronic materials .

Comparative Analysis with Structural Analogues

4,4'-Bis(bromomethyl)biphenyl (CAS 20248-86-6)

FeatureTarget Compound4,4'-Bis(bromomethyl)biphenyl
Substituents-NO2_2, -CH2_2Br-CH2_2Br
Electron DensityElectron-deficientNeutral
ApplicationsPharmaceuticals, materialsPolymer initiators

The nitro groups in the target compound enhance electrophilicity, enabling reactions unavailable to its non-nitrated counterpart .

Biphenyl-4,4'-dicarboxylic Acid (CAS 787-70-2)

This diacid derivative lacks halogens but features carboxyl groups, making it suitable for metal-organic frameworks (MOFs). Unlike the target compound, it participates in coordination chemistry rather than covalent bond formation .

Research Frontiers and Challenges

Current studies focus on:

  • Catalytic Applications: Leveraging the nitro groups’ electron-withdrawing effects to activate catalysts in C-H functionalization.

  • Toxicity Profiling: Preliminary data suggest moderate irritancy (similar to biphenyl-4,4'-dicarboxylic acid ), necessitating detailed ecotoxicological studies.

  • Scalable Synthesis: Developing one-pot methodologies to improve yield and reduce waste.

HazardPrecaution
Skin/IrritationUse nitrile gloves, face shield
Light SensitivityStore in amber glass under N2_2
DisposalIncinerate with scrubber

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